
1-(Furan-2-YL)hexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-YL)hexane-1,6-diol is an organic compound that features a furan ring attached to a hexane chain with hydroxyl groups at both ends. This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the flexibility and reactivity of the hexane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Furan-2-YL)hexane-1,6-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst to facilitate the cyclization of the diketone into the furan ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the Paal-Knorr synthesis is carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-YL)hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic substitution reactions may use reagents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of hexane-1,6-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated furan derivatives.
Applications De Recherche Scientifique
1-(Furan-2-YL)hexane-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 1-(Furan-2-YL)hexane-1,6-diol involves its interaction with molecular targets through its hydroxyl groups and furan ring. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the furan ring can participate in π-π interactions and other aromatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-YL)ethanone: A simpler furan derivative with a shorter carbon chain.
2-Furan-2-yl-6-phenyl-7-oxa-1-aza-bicyclo [2.2.1]heptane: A more complex furan derivative with additional functional groups.
Uniqueness
1-(Furan-2-YL)hexane-1,6-diol is unique due to its combination of a furan ring with a flexible hexane chain and terminal hydroxyl groups. This structure provides a balance of aromatic and aliphatic properties, making it versatile for various applications .
Propriétés
Numéro CAS |
115843-86-2 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(furan-2-yl)hexane-1,6-diol |
InChI |
InChI=1S/C10H16O3/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8-9,11-12H,1-3,5,7H2 |
Clé InChI |
FXGDHPNGQUQYNS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(CCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


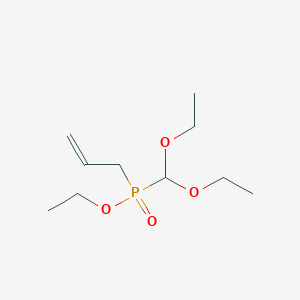
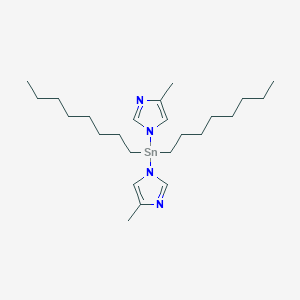
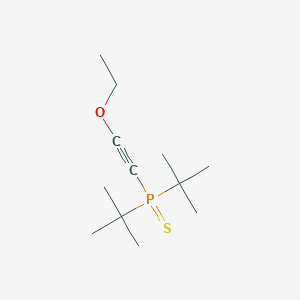

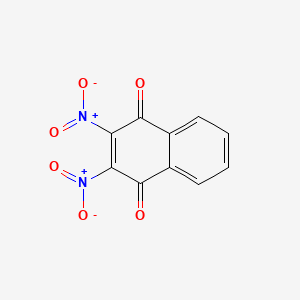
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


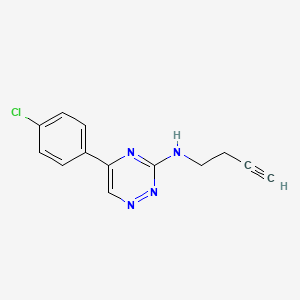
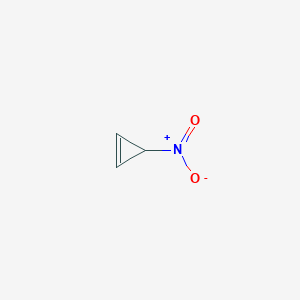
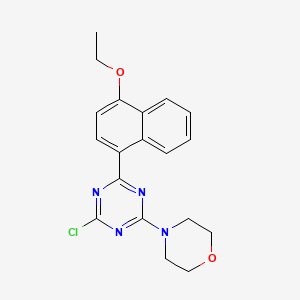
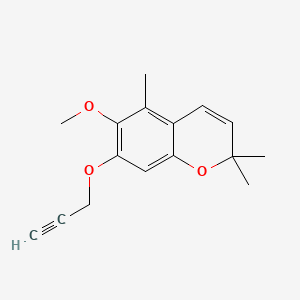
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
